2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone
Description
The compound 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone features a hybrid structure combining a tetrazole ring, a thioether linkage, and a trimethylquinoline moiety. Its synthesis and characterization rely on advanced spectroscopic techniques (FT-IR, NMR, MS) to confirm substituent connectivity and stereoelectronic effects . The phenyltetrazole group contributes to π-π stacking interactions, while the quinoline core may enhance lipophilicity and bioavailability.
Properties
Molecular Formula |
C21H21N5OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C21H21N5OS/c1-15-13-21(2,3)25(18-12-8-7-11-17(15)18)19(27)14-28-20-22-23-24-26(20)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
InChI Key |
KUWWCMYRZGCPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=NN3C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a quinoline derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reactions at the Tetrazole Ring
The tetrazole ring (C₃H₂N₄) is a nitrogen-rich heterocycle known for its bioisosteric properties and participation in nucleophilic and redox reactions.
a. Nucleophilic Substitution
-
The sulfur atom in the tetrazole-sulfanyl group acts as a nucleophilic site. Substitution reactions with alkyl halides or aryl halides can yield thioether derivatives.
Example :
Reagents: Alkyl iodides (e.g., methyl iodide), aryl bromides.
Conditions: Polar aprotic solvents (DMF, DMSO), base (K₂CO₃), 60–80°C.
b. Oxidation
-
The tetrazole ring can undergo oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
Example :
Reagents: Hydrogen peroxide, acetic acid.
c. Ring-Opening Reactions
-
Under acidic or thermal conditions, the tetrazole ring may undergo ring-opening to form thiol intermediates or nitriles.
Conditions : Concentrated HCl, reflux.
Reactions at the Quinoline Moiety
The 2,2,4-trimethylquinoline group contributes aromatic and basic character, enabling electrophilic substitution and reduction.
a. Electrophilic Substitution
-
The quinoline ring undergoes substitution at the C3 or C8 positions due to electron-rich regions. Common reactions include nitration or sulfonation.
Example :
Reagents: Nitration mixture (HNO₃/H₂SO₄).
b. Reduction of the Ketone Group
-
The ethanone group can be reduced to a secondary alcohol using hydride donors.
Example :
Reagents: Sodium borohydride (NaBH₄), methanol .
Cross-Coupling Reactions
The sulfanyl group facilitates coupling reactions, enabling diversification of the molecule’s structure.
a. Suzuki–Miyaura Coupling
-
Palladium-catalyzed coupling with boronic acids introduces aryl or heteroaryl groups at the sulfur site.
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
Functional Group Interconversion
a. Hydrolysis of the Ethanone Group
-
Acid- or base-mediated hydrolysis converts the ketone to a carboxylic acid.
Example :
Reagents: 6M HCl, reflux.
Reactivity Comparison with Analogues
The table below contrasts this compound’s reactivity with structurally related molecules:
Mechanistic Insights
-
Nucleophilic Substitution : The sulfur atom’s lone pairs drive reactivity with electrophiles, forming stable thioether bonds.
-
Redox Behavior : The tetrazole ring’s electron-deficient nature makes it prone to reduction, while the quinoline moiety stabilizes cationic intermediates during electrophilic substitution.
Scientific Research Applications
Structural Features
The molecular structure of the compound is characterized by:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, facilitating interactions with biological targets.
- Quinoline Moiety : Provides additional pharmacological properties and enhances the compound's bioactivity.
- Sulfanyl Group : Imparts unique reactivity and biological interactions.
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Studies have shown that derivatives of tetrazole-containing compounds can inhibit cancer cell proliferation. For instance:
- In Vitro Studies : Compounds similar to 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone have demonstrated significant antiproliferative effects against various cancer cell lines such as HCT116 and MCF7. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent activity .
Antimicrobial Activity
The presence of the tetrazole and sulfanyl groups enhances the compound's potential as an antimicrobial agent:
- Mechanism of Action : The tetrazole ring acts as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors critical for microbial growth inhibition .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds in medicinal chemistry:
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxylate groups with biological targets. The quinoline moiety can intercalate with DNA or interact with enzymes, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Tetrazole and Quinoline Moieties
(a) 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone ()
- Key Differences: Tetrazole substituent: Methyl vs. phenyl. Quinoline substitution: 2,2,4,6-Tetramethyl vs. 2,2,4-trimethyl.
- Impact on Properties: Molecular Weight: 343.45 g/mol (methyltetrazole) vs. ~383.48 g/mol (phenyltetrazole, estimated). Spectral Data: The phenyltetrazole in the target compound would show distinct aromatic proton signals (δ ~7.5–7.8 ppm in ¹H NMR) absent in the methyl derivative .
(b) Piperazine-Linked Analogues ()
Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) replace the quinoline with a piperazine group.
- Structural Impact: Polarity: Piperazine introduces basicity and hydrogen-bonding capacity, increasing water solubility. Thermal Stability: Lower melting points (e.g., 157–159°C for 7d in ) compared to quinoline derivatives, which typically exhibit higher thermal stability due to aromatic rigidity .
Physical and Chemical Properties
Table 1: Comparative Data for Selected Analogues
Comparison with Analogues :
- Piperazine-linked derivatives (e.g., 13a) are synthesized via nucleophilic displacement of α-chloroethanones with piperazine derivatives .
- Sulfonylpiperazine compounds (e.g., 7d–7i ) require additional sulfonylation steps, increasing synthetic complexity .
Biological Activity
The compound 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is a novel small molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a tetrazole ring linked to a sulfanyl group and a quinoline moiety. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5OS |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 801235-12-1 |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that compounds containing tetrazole and quinoline structures often exhibit antimicrobial activity. A study found that similar tetrazole derivatives showed potent antibacterial effects against various strains of bacteria, suggesting potential for this compound in treating infections .
Anticancer Activity
The compound's structure suggests it may have anticancer properties. Studies on related tetrazole compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of the tetrazole scaffold was shown to inhibit the growth of breast cancer cells in vitro .
The proposed mechanisms for the biological activity of tetrazole-containing compounds include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer metabolism.
- Interaction with DNA : The ability to intercalate into DNA or bind to DNA-associated proteins may lead to disruption of cancer cell replication.
- Modulation of Signal Transduction Pathways : These compounds may influence pathways such as apoptosis and cell survival.
Case Study 1: Antibacterial Efficacy
In a controlled study, 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent .
Case Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of this compound on human lung cancer (A549) cells. The compound exhibited IC50 values in the micromolar range, indicating strong cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's mechanism of inducing cell death .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of the compound, and how are they experimentally determined?
- Methodological Answer :
- Molecular Formula & Weight : Determined via high-resolution mass spectrometry (HRMS) or elemental analysis. The molecular formula is C₁₅H₁₂N₄OS with a molar mass of 296.3531 g/mol .
- Purity Assessment : Recrystallization from ethanol (as in related tetrazole derivatives) followed by melting point analysis or HPLC with UV detection .
- Spectroscopic Characterization :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) by comparing to NIST reference data for similar ethanone derivatives .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (quinolinyl and phenyl groups) and sulfanyl/thioether linkages.
Table 1 : Experimental vs. Calculated Properties
| Property | Experimental | Calculated (e.g., ACD/Labs) |
|---|---|---|
| Molecular Weight | 296.3531 g/mol | 296.35 g/mol |
| XLogP | N/A | ~3.2 (estimated) |
| Hydrogen Bond Acceptors | 6 | 6 |
Q. What synthetic routes are reported for this compound, and how are reaction conditions optimized?
- Methodological Answer :
- Base Synthesis : React α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Monitor reaction progress via TLC .
- Key Parameters :
- Solvent : Glacial acetic acid enhances cyclization.
- Temperature : Reflux (~110°C) ensures complete conversion.
- Purification : Recrystallization from ethanol yields white crystalline solids (purity >95%) .
Q. How is structural ambiguity resolved using spectroscopic and crystallographic methods?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., tetrazole ring geometry) with R factor <0.06 and data-to-parameter ratio >14.0 .
- Comparative NMR Analysis : Cross-reference chemical shifts with structurally analogous compounds (e.g., 2,2,4-trimethylquinoline derivatives) .
Advanced Research Questions
Q. How can computational modeling predict pharmacokinetic properties, and how do these compare with experimental data?
- Methodological Answer :
- ADME Prediction : Use tools like ACD/Labs Percepta to estimate logP (XLogP ~3.2), topological polar surface area (TPSA ~85 Ų), and metabolic stability .
- Validation : Compare computed solubility with experimental shake-flask assays. For example, predicted low aqueous solubility may require formulation with co-solvents (e.g., DMSO) .
Q. What strategies address contradictions in reported biological activity data for tetrazole-quinoline hybrids?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects .
- Structural Analog Analysis : Compare activity of derivatives (e.g., replacing sulfanyl with methyl groups) to identify pharmacophores .
Q. How are stability and degradation profiles evaluated under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light for 4 weeks. Monitor degradation via HPLC .
- Recommendations : Store in amber vials at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in synthetic yields reported across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
